molecular formula C32H34FNO4 B11449645 ethyl 4-[9-(3-fluorophenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]benzoate

ethyl 4-[9-(3-fluorophenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]benzoate

Cat. No.: B11449645
M. Wt: 515.6 g/mol
InChI Key: QRDOHBOPZZOLMO-UHFFFAOYSA-N
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Description

ETHYL 4-[9-(3-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]BENZOATE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, multiple methyl groups, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[9-(3-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]BENZOATE typically involves multi-step organic reactions. One common approach is the condensation of 3-fluorobenzaldehyde with a suitable acridine derivative under acidic conditions, followed by esterification with ethyl benzoate. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[9-(3-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

ETHYL 4-[9-(3-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug design and development.

    Industry: It can be used in the production of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of ETHYL 4-[9-(3-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group and other functional groups in the compound can bind to specific sites on these targets, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-[9-(3-CHLOROPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]BENZOATE
  • ETHYL 4-[9-(3-BROMOPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]BENZOATE

Uniqueness

The presence of the fluorophenyl group in ETHYL 4-[9-(3-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]BENZOATE imparts unique properties compared to its chloro- and bromo- counterparts. Fluorine atoms can significantly influence the compound’s electronic properties, reactivity, and interaction with biological targets, making it distinct in its applications and effects.

Properties

Molecular Formula

C32H34FNO4

Molecular Weight

515.6 g/mol

IUPAC Name

ethyl 4-[9-(3-fluorophenyl)-3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-acridin-10-yl]benzoate

InChI

InChI=1S/C32H34FNO4/c1-6-38-30(37)19-10-12-22(13-11-19)34-23-15-31(2,3)17-25(35)28(23)27(20-8-7-9-21(33)14-20)29-24(34)16-32(4,5)18-26(29)36/h7-14,27H,6,15-18H2,1-5H3

InChI Key

QRDOHBOPZZOLMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C3=C(C(C4=C2CC(CC4=O)(C)C)C5=CC(=CC=C5)F)C(=O)CC(C3)(C)C

Origin of Product

United States

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